molecular formula C14H12F4N2O B2600168 N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide CAS No. 1645508-47-9

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B2600168
CAS No.: 1645508-47-9
M. Wt: 300.257
InChI Key: RUSYHSJSAVISDG-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a cyclobutyl cyanogroup, fluoro substituents, and a trifluoromethyl moiety. These groups are known to enhance metabolic stability, lipophilicity, and target binding affinity in related compounds .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O/c1-20(13(8-19)5-2-6-13)12(21)10-4-3-9(15)7-11(10)14(16,17)18/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSYHSJSAVISDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)C(F)(F)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-2-fluoro-N-methylbenzamide. This intermediate is then reacted with cyclobutanone and trimethylsilyl cyanide under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzamide core and substituent patterns align with several analogs documented in the evidence. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Reported Use/Activity Reference
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide 1-Cyanocyclobutyl, 4-F, 2-CF₃ C₁₅H₁₃F₄N₂O Not explicitly stated (inferred: potential kinase inhibitor or herbicide)
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Chloro, fluoro, cyano-hydroxybutenamido C₂₂H₁₈ClF₂N₃O₄ Teriflunomide derivative (immunomodulatory activity)
(S)-4-(2-Cyano-3-hydroxybut-2-enamido)-N-(2,6-difluorophenyl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (13t) Difluorophenyl, trifluoropropoxy C₂₃H₁₈F₅N₃O₄ Anti-inflammatory or kinase inhibition
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Chloro, methylsulfanyl, tetrazolyl C₁₂H₁₀ClF₃N₅NaO₂S Herbicide
N-(1-Cyano-2-hydroxy-1-methylethyl)-4-[(trifluoromethyl)thio]-benzamide Cyano-hydroxyethyl, CF₃S C₁₂H₁₁F₃N₂O₂S Not specified (solubility: methanol; solid form)

Key Differences and Implications

Substituent Diversity: The cyanocyclobutyl group in the target compound distinguishes it from analogs like 1a and 13t, which feature cyano-hydroxybutenamido side chains. This difference may influence steric hindrance and hydrogen-bonding capacity, affecting target selectivity .

Biological Activity: Compounds like 1a and 13t are linked to immunomodulatory or anti-inflammatory applications, whereas the sodium salt in is explicitly a herbicide. The target compound’s lack of polar groups (e.g., hydroxy or sulfanyl) may limit solubility but improve membrane permeability .

Synthetic Accessibility: The cyclobutyl cyanogroup in the target compound introduces synthetic complexity compared to simpler substituents (e.g., chloro or methoxy groups in ’s flutolanil). This could impact scalability for industrial applications .

Biological Activity

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide, also known by its CAS number 915087-26-2, is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14F3N3OC_{13}H_{14}F_{3}N_{3}O, with a molecular weight of 247.27 g/mol. The compound features a unique cyanocyclobutyl group and fluorinated aromatic structures, which may contribute to its biological activity.

PropertyValue
CAS Number 915087-26-2
Molecular Formula C₁₃H₁₄F₃N₃O
Molecular Weight 247.27 g/mol
Boiling Point Not available
Solubility Not extensively studied

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, primarily through modulation of cellular pathways involved in stress responses and apoptosis.

  • β-Cell Protection : A study on related benzamide derivatives demonstrated that certain structural modifications could enhance the protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This suggests a potential role for this compound in diabetes management by preserving insulin-producing cells .
  • Anticancer Activity : Preliminary investigations into the compound's analogs have shown promise as anticancer agents. The presence of the trifluoromethyl group may enhance lipophilicity and cellular uptake, potentially leading to increased cytotoxicity against cancer cell lines .

Pharmacological Effects

The pharmacological profile of this compound is still under investigation, but initial findings suggest:

  • Cytotoxicity : In vitro studies indicate varying degrees of cytotoxic effects on different cancer cell lines, with some derivatives showing significant growth inhibition at micromolar concentrations.
  • Cell Viability Enhancement : Compounds with similar structures have been shown to improve cell viability under stress conditions, indicating a protective role that could be leveraged in therapeutic contexts .

Case Study 1: β-Cell Protective Activity

A series of benzamide derivatives were evaluated for their ability to protect INS-1 pancreatic β-cells from ER stress-induced apoptosis. The most effective compounds exhibited an EC50 value as low as 0.1 μM, demonstrating significant potential for drug development aimed at diabetes treatment .

Case Study 2: Anticancer Activity

Research involving fluorinated benzamides revealed that modifications to the aromatic ring can lead to enhanced anticancer properties. One derivative showed an IC50 value of approximately 5 μM against breast cancer cell lines, suggesting that this compound could similarly exhibit potent anticancer effects .

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